molecular formula C11H18O2 B15325391 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one CAS No. 62115-82-6

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one

Cat. No.: B15325391
CAS No.: 62115-82-6
M. Wt: 182.26 g/mol
InChI Key: ONSBAAAMUUZBQX-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a cyclohexanone derivative, characterized by the presence of a methyl group and a 2-methylpropanoyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by hydrogenation using a palladium catalyst and oxidation with an oxidizing agent like sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of inexpensive starting materials and readily available reagents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products

Scientific Research Applications

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanone: Similar structure but lacks the 2-methylpropanoyl group.

    4-Methylcyclohexanone: Similar structure but lacks the 2-methylpropanoyl group.

    2-Isobutyrylcyclohexanone: Similar structure but with different substituents on the cyclohexane ring.

Uniqueness

4-Methyl-2-(2-methylpropanoyl)cyclohexan-1-one is unique due to the presence of both a methyl group and a 2-methylpropanoyl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

62115-82-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-methyl-2-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-7(2)11(13)9-6-8(3)4-5-10(9)12/h7-9H,4-6H2,1-3H3

InChI Key

ONSBAAAMUUZBQX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C(C)C

Origin of Product

United States

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